

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Spiraeoside

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Compound of Interest

Compound Name: *Spiraeoside*

Cat. No.: *B190383*

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Introduction

Spiraeoside, a flavonoid glycoside, is a natural compound found in various plant species, including red onion skin.^[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.^[1] Accurate and reliable quantification of **Spiraeoside** in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of **Spiraeoside** using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Experimental Protocols

Extraction of Spiraeoside from Plant Material (Red Onion Skin)

This protocol describes the extraction of **Spiraeoside** from red onion skin waste (ROSW), a rich source of this compound.^[1]

Materials and Reagents:

- Red Onion Skin Waste (ROSW), dried and powdered
- Ethanol (HPLC grade)[1]
- Methanol (HPLC grade)[1]
- Water (ultrapure)[1]
- Sonicator
- Centrifuge
- 0.45 µm syringe filter

Procedure:

- Weigh 1 gram of powdered ROSW and transfer it to a 50 mL conical tube.
 - Add 20 mL of ethanol to the tube.
 - Sonicate the mixture for 30 minutes at room temperature.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Carefully collect the supernatant.
 - Repeat the extraction process (steps 2-5) two more times with the remaining plant material.
 - Combine all the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
 - Reconstitute the dried extract in a known volume of methanol for HPLC analysis.
 - Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
- [2]

Preparation of Standard and Sample Solutions

Standard Stock Solution:

- Accurately weigh 10 mg of **Spiraeoside** reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

Calibration Standards:

- Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.[\[3\]](#)[\[4\]](#)

Quality Control (QC) Samples:

- Prepare QC samples at three concentration levels (low, medium, and high), for example, 3, 18, and 180 ng/mL, by spiking the appropriate amount of **Spiraeoside** stock solution into a blank matrix.[\[4\]](#)

Sample Preparation from Biological Matrix (Blood):

- To 100 µL of blood sample, add 300 µL of a protein precipitation solution (e.g., methanol:acetonitrile, 1:9 v/v).[\[3\]](#)[\[4\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Collect the supernatant and inject it into the HPLC system.

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of **Spiraeoside**.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	HSS T3 C18 column (e.g., 4.6 x 150 mm, 5 µm) [3]
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile [3]
Elution Mode	Gradient
Gradient Program	0-5 min, 10% B 5-15 min, 10-30% B 15-25 min, 30-50% B 25-30 min, 50-10% B 30-35 min, 10% B
Flow Rate	1.0 mL/min [5]
Injection Volume	10 µL
Column Temperature	40 °C [3]
Detection	DAD at 254 nm or MS/MS
MS/MS Detection	Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) [3] [4] MRM Transition: m/z 465.4 → 303.1 for Spiraeoside [3] [4]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[\[2\]](#)

Validation Parameter	Acceptance Criteria
Linearity	Correlation coefficient (r^2) > 0.998[3][4]
Precision (Intra- and Inter-day)	Relative Standard Deviation (RSD%) \leq 15% (\leq 20% for LLOQ)[3][4]
Accuracy	Recovery within 85-115% (80-120% for LLOQ) [3][4]
Limit of Quantification (LLOQ)	The lowest concentration on the calibration curve with acceptable precision and accuracy. A reported LLOQ for Spiraeoside in mouse blood is 1.0 ng/mL.[3][4]
Specificity	No interfering peaks at the retention time of Spiraeoside.
Stability	Spiraeoside stability should be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

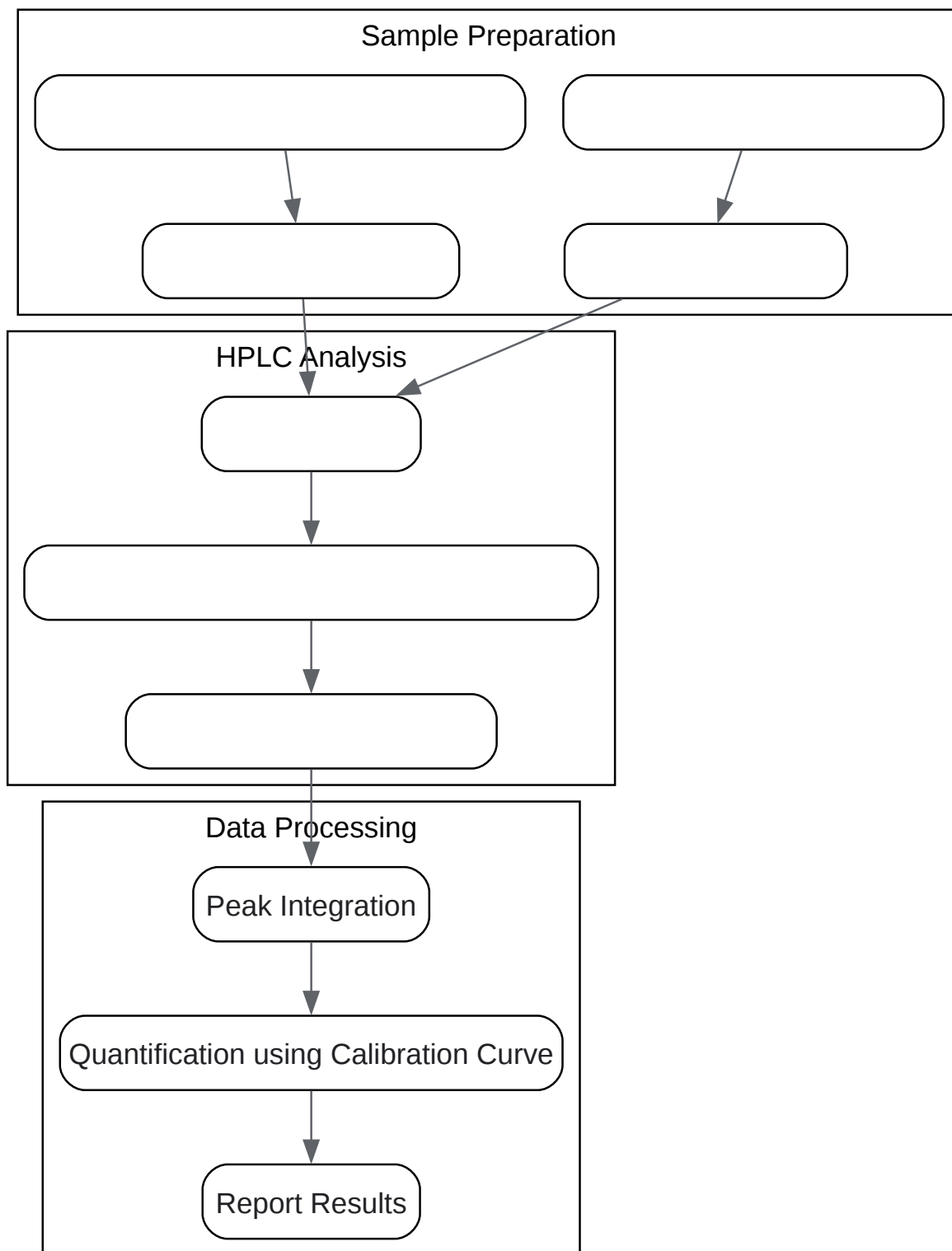
Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Sample ID	Concentration ($\mu\text{g/mL}$)	RSD (%)
Sample 1	15.2	1.8
Sample 2	22.5	1.5
Sample 3	18.9	2.1

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Spiraeoside Quantification

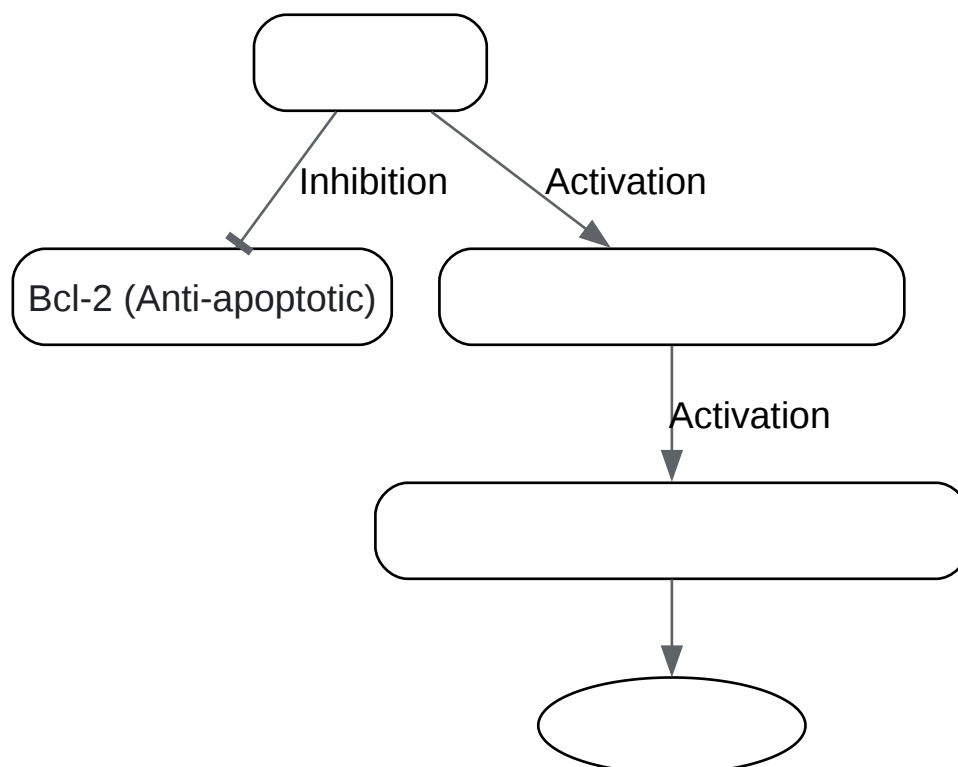


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Caption: Workflow for **Spiraeoside** Quantification.

Proposed Signaling Pathway of Spiraeoside in Apoptosis

Research suggests that **Spiraeoside** exerts anti-cancer effects by promoting apoptosis.[1] It has been shown to inhibit the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and promote the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]



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Caption: **Spiraeoside's** Role in Apoptosis.

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